
Oxalomalic acid trisodium salt
Overview
Description
Oxalomalic acid trisodium salt, also known as α-Hydroxy-β-oxalosuccinic acid, is a biochemical used in research . It is recognized as an aconitase inhibitor . Aconitase is an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate in the first step of the citric acid cycle .
Molecular Structure Analysis
The molecular formula of Oxalomalic acid trisodium salt is C6H3Na3O8 . The InChI code is InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 . The molecular weight is 272.05 g/mol .Physical And Chemical Properties Analysis
Oxalomalic acid trisodium salt is a crystalline solid . It has a solubility of 1 mg/ml in water . It has a topological polar surface area of 158 Ų .Scientific Research Applications
I have conducted a search for the scientific research applications of “Oxalomalic acid trisodium salt,” and while there is some information available, it appears that detailed descriptions of six to eight unique applications are not readily accessible in the public domain. The compound is noted as an aconitase inhibitor and is involved in suppressing nitrite production and inducible nitric oxide synthase (iNOS) protein expression in certain cells .
Mechanism of Action
Target of Action
Oxalomalic acid trisodium salt primarily targets aconitase and NADP-dependent isocitrate dehydrogenase . Aconitase is an enzyme that catalyzes the isomerization of citrate to isocitrate in the first step of the citric acid cycle . NADP-dependent isocitrate dehydrogenase is an enzyme that catalyzes the oxidative decarboxylation of isocitrate, producing alpha-ketoglutarate (α-ketoglutarate) and CO2 .
Mode of Action
Oxalomalic acid trisodium salt acts as an inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase . It suppresses nitrite production and the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide-activated J774 macrophages .
Biochemical Pathways
The compound affects the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. By inhibiting aconitase and NADP-dependent isocitrate dehydrogenase, oxalomalic acid trisodium salt disrupts the normal functioning of this cycle .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The inhibition of aconitase and NADP-dependent isocitrate dehydrogenase by oxalomalic acid trisodium salt leads to a decrease in the production of nitrite and the expression of iNOS protein in lipopolysaccharide-activated J774 macrophages . This could potentially affect the immune response, as nitric oxide produced by iNOS plays a crucial role in host defense .
properties
IUPAC Name |
trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSCXNEGCRTMS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Na3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalomalic acid trisodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



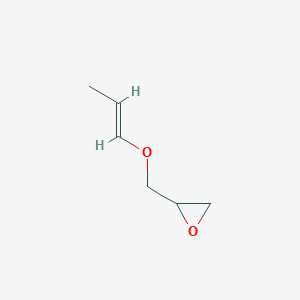
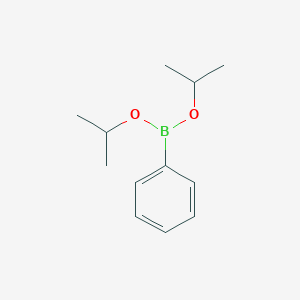
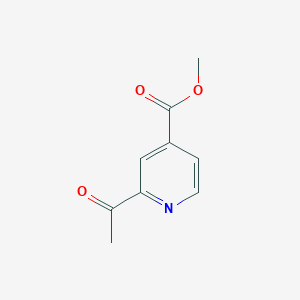



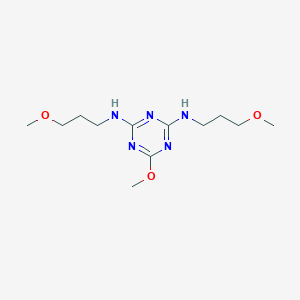
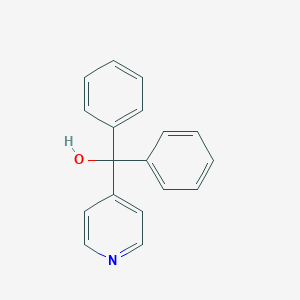
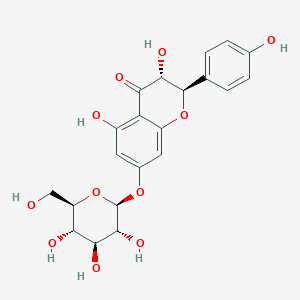


![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

